3-{3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl}-1-(2-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl}-1-(2-methoxyphenyl)urea is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
The synthesis of 3-{3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl}-1-(2-methoxyphenyl)urea involves multiple steps, starting from the appropriate benzoxazole precursor. The synthetic route typically includes the following steps:
Formation of Benzoxazole Core: The benzoxazole core is synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of Dimethylamino Group: The dimethylamino group is introduced via a Mannich reaction, where formaldehyde and dimethylamine are reacted with the benzoxazole core.
Urea Formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea derivative.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
3-{3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl}-1-(2-methoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule. Common reagents include halides and alkoxides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-{3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl}-1-(2-methoxyphenyl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-{3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl}-1-(2-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
3-{3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl}-1-(2-methoxyphenyl)urea can be compared with other benzoxazole derivatives, such as:
1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(3,4,5-trimethoxyphenyl)urea: This compound has similar structural features but different substituents, leading to variations in biological activity.
Benzimidazole derivatives: These compounds share a similar heterocyclic core but differ in their substituents and biological properties.
Indole derivatives: Indole compounds have a different heterocyclic structure but may exhibit similar biological activities.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(2-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-22(2)11-15-13-10-12(8-9-16(13)25-21-15)19-18(23)20-14-6-4-5-7-17(14)24-3/h4-10H,11H2,1-3H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CELMJBMBSTXBSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NOC2=C1C=C(C=C2)NC(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.